![molecular formula C14H14N2O B080817 3-amino-N-(4-methylphenyl)benzamide CAS No. 14315-26-5](/img/structure/B80817.png)
3-amino-N-(4-methylphenyl)benzamide
Übersicht
Beschreibung
3-amino-N-(4-methylphenyl)benzamide is a chemical compound with the CAS Number: 14315-26-5 and a molecular weight of 226.28 . It is a crucial building block of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize 3-amino-N-(4-methylphenyl)benzamide . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process involved screening the acylating reagents and reaction conditions .Molecular Structure Analysis
The molecular formula of 3-amino-N-(4-methylphenyl)benzamide is C14H14N2O . The InChI code is 1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) .Chemical Reactions Analysis
The synthesis of 3-amino-N-(4-methylphenyl)benzamide involves a selective acylation process . Since the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .Physical And Chemical Properties Analysis
3-amino-N-(4-methylphenyl)benzamide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Building Block for Drug Candidates
3-amino-N-(4-methylphenyl)benzamide: is a significant compound in medicinal chemistry, serving as a crucial raw material and intermediate in the synthesis of various drug candidates . Its structure allows for the creation of a diverse range of pharmacologically active molecules.
Continuous Synthesis in Microflow Systems
The compound has been synthesized using continuous flow microreactor systems, which offer advantages in terms of reaction control and efficiency . This method allows for rapid synthesis with high selectivity and yield, making it an effective process for producing this compound on a larger scale.
Kinetic Studies and Reaction Optimization
Kinetic studies using microflow systems have been conducted to understand the reaction mechanisms and optimize conditions for the synthesis of 3-amino-N-(4-methylphenyl)benzamide . These studies are crucial for scaling up the production while maintaining high purity and yield.
Computational Fluid Dynamics (CFD) Simulation
CFD methods have been utilized to simulate the flow synthesis of 3-amino-N-(4-methylphenyl)benzamide , which helps in predicting the behavior of the reaction in microreactors and optimizing the process .
Selective Acylation Reactions
The compound is produced through selective acylation reactions, which require precise control over the reaction conditions to avoid by-products . The ability to selectively acylate certain functional groups is valuable for creating specific molecular structures needed in pharmaceuticals.
Intermediate for Medicines
As an intermediate, 3-amino-N-(4-methylphenyl)benzamide plays a role in the production of several medicines . Its versatility in chemical reactions makes it a valuable component in the development of new therapeutic agents.
Raw Material for Active Pharmaceutical Ingredients (APIs)
The compound is used as a raw material in the process development of APIs, which are the active components in medications . Its role in the synthesis of APIs is critical for the pharmaceutical industry.
Research on Selective Monoacylation
Research into the selective monoacylation process using 3-amino-N-(4-methylphenyl)benzamide has led to a better understanding of complex chemical reactions and the development of more efficient synthetic routes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-amino-N-(4-methylphenyl)benzamide is a crucial building block of many drug candidates
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated.
Biochemical Pathways
Given its role as a building block in many drug candidates , it can be inferred that it may be involved in various biochemical pathways depending on the specific drug it is part of.
Result of Action
As a crucial building block of many drug candidates , its effects would likely vary depending on the specific drug it is part of.
Action Environment
One study showed that an increase in temperature led to the enhancement of 3-amino-n-(4-methylphenyl)benzamide production .
Eigenschaften
IUPAC Name |
3-amino-N-(4-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBQQUKFGHDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354212 | |
Record name | 3-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-methylphenyl)benzamide | |
CAS RN |
14315-26-5 | |
Record name | 3-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.